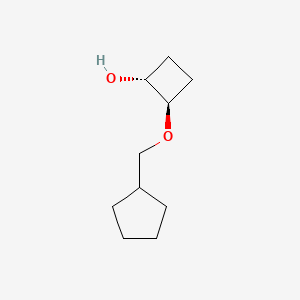

(1R,2R)-2-(cyclopentylmethoxy)cyclobutan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1R,2R)-2-(cyclopentylmethoxy)cyclobutan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a cyclobutane derivative and is also known by the name CPCCOEt.

科学的研究の応用

Oxidative Ring Expansion and Synthesis of 1,2-Dioxanes

Research demonstrates that cyclobutanols, including structures similar to (1R,2R)-2-(cyclopentylmethoxy)cyclobutan-1-ol, can undergo oxidative ring expansion to produce functionalized 1,2-dioxanes. This process, catalyzed by Co(acac)2 and triplet oxygen, leads to the regioselective cleavage and insertion of molecular oxygen, forming dioxanes with a 3,6-cis-configuration, indicating potential in synthetic organic chemistry for generating complex molecules from simpler cyclobutanols (López et al., 2020).

Stereodivergent Syntheses of β-Dipeptides

The compound's framework has been utilized in the stereodivergent syntheses of bis(cyclobutane) β-dipeptides. This method involves synthesizing methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate from cyclobutane-1-carboxylic acid derivatives, leading to the creation of β-amino acid oligomers. These oligomers, containing cyclobutane units, represent a novel class of β-dipeptides with potential applications in peptide science and pharmaceutical development (Izquierdo et al., 2002).

Antiviral Activity of Cyclobutyl Nucleoside Analogues

Cyclobutyl nucleoside analogues, which share structural similarities with (1R,2R)-2-(cyclopentylmethoxy)cyclobutan-1-ol, have been synthesized and evaluated for their antiviral activities. These compounds have shown significant efficacy against a range of herpesviruses, demonstrating the potential of cyclobutane-containing compounds in antiviral drug development. The synthesis involves coupling with diethoxy-1,2-cyclobutanedicarboxylic acid and further conversion to yield compounds with potent antiviral properties (Bisacchi et al., 1991).

Bioactive Oxetane-Containing Metabolites

Oxetane-containing compounds (OCCs), related to cyclobutanes, have been found to exhibit a broad spectrum of biological activities, including antineoplastic, antiviral, and antifungal effects. The study highlights the importance of high-energy, oxygen-containing non-aromatic heterocycles like cyclobutanes in the development of new pharmacophores with diverse biological activities. This suggests potential research avenues in exploring the biological activities of cyclobutane derivatives (Vil’ et al., 2019).

Tandem Catalysis for Asymmetric Coupling

A novel application in synthetic chemistry involves the cobalt-catalyzed tandem catalysis for coupling ethylene with enynes, using cyclobutane intermediates. This process enables the formation of complex chiral molecules from simple precursors, highlighting the cyclobutane structure's versatility in facilitating highly selective carbon-carbon bond formations. This methodology could revolutionize the synthesis of structurally complex cyclobutanes found in many biologically important natural products and pharmaceuticals (Pagar & RajanBabu, 2018).

特性

IUPAC Name |

(1R,2R)-2-(cyclopentylmethoxy)cyclobutan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c11-9-5-6-10(9)12-7-8-3-1-2-4-8/h8-11H,1-7H2/t9-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQEYJCAGRVVWJM-NXEZZACHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)COC2CCC2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)CO[C@@H]2CC[C@H]2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-Chloropyrimidin-2-yl)amino]-1-(furan-3-yl)-1-thiophen-2-ylethanol](/img/structure/B2359454.png)

![4-methoxy-5-[(4-phenoxyanilino)methylene]-2(5H)-furanone](/img/structure/B2359456.png)

![N-[(4-Hydroxy-1-propan-2-ylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2359458.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2359459.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2359461.png)

![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2359470.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2359472.png)